molecular formula C8H5ClF3NO B020155 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS No. 154598-53-5

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B020155
CAS No.: 154598-53-5
M. Wt: 223.58 g/mol
InChI Key: NOKSRMDODJGCPZ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H6ClF3NO It is a derivative of ethanone, where the phenyl ring is substituted with an amino group at the 2-position and a chlorine atom at the 5-position The ethanone moiety is further substituted with three fluorine atoms, making it a trifluoroethanone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzophenone with trifluoroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino and chlorine groups on the phenyl ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amino and chlorine groups on the phenyl ring can also participate in various interactions, influencing the compound’s overall reactivity and biological activity. The exact pathways and molecular targets depend on the specific context of its use and the nature of the interacting species.

Comparison with Similar Compounds

    2-Amino-5-chlorobenzophenone: Shares the amino and chlorine substitutions on the phenyl ring but lacks the trifluoroethanone moiety.

    2-Amino-2’,5-dichlorobenzophenone: Similar structure with an additional chlorine substitution.

    2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: Another related compound with different substituents on the phenyl ring.

Uniqueness: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical properties such as increased electrophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKSRMDODJGCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450926
Record name 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154598-53-5
Record name 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154598-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6N Hydrochloric acid (6.0M, 257 mmol) was added to N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide (3.3 g, 10.7 mmol) in anhydrous dimethoxyethane (40 ml) at room temperature and mixture was heated to reflux conditions for two hours until no starting material was observed by LC/MS. After cooling reaction to 0° C., reaction was basified to pH 9 by adding solid sodium bicarbonate in portions. Reaction was extracted with ethyl acetate (3×150 ml), and combined organic extracts were dried over MgSO4 and Na2SO4. After filtering mixture, the collected filtrate was concentrated in vacuo to give a crude yellow solid. Flash chromatography of the crude solid on silica gel (0-25% ethyl acetate/hexanes) afforded 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone as a yellow solid. 1H NMR (CDCl3, 400 MHz) δ 7.70 (m, 1H), 7.32 (dd, J=2.4 and 9.2 Hz, 1H), 6.68 (d, J=8.8 Hz, 1H), 6.46 (s, 2H). MS (Electrospray): m/z 223.9 (M+).
Quantity
257 mmol
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3.3 g
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40 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of N-(4-chlorophenyl)-2,2-dimethylpropionamide (6.7 g, 30 mmol) in anhydrous THF (100 mL) under nitrogen at 0° C. was added a solution of n-BuLi (2.5M, 30 mL, 70 mmol) in hexane in a dropwise fashion. After addition, the solution was kept stirring at 0° C. for 40 minutes and treated with a solution of 1-(trifluoroacetyl)imidazole (9 mL, 78 mmol) in anhydrous THF (10 mL). The reaction mixture was warmed to ambient temperature and kept for 18 hours. To the reaction solution was added a saturated aqueous ammonium chloride solution (50 mL) followed by addition of ethyl acetate (100 mL). The organic layer was separated and the solvent was removed in vacuo. The residue obtained was suspended in 3N aqueous hydrochloride solution (50 mL) and heated at reflux overnight. The reaction solution was cooled to room temperature and treated with a cold ammonium hydroxide solution to a pH above 8. The aqueous mixture was extracted with ethyl acetate (3×50 mL) and the organic layers were washed with brine and dried (MgSO4). After removal of solvent, the residue was purified by a flash chromatography (silica gel, hexane:ethylacetate/4:1) to afford the title compound as a yellow solid (1 g, 15%): mp 93-94° C.; 1H-NMR (CDCl3) δ 7.70 (m, 1H), 7.33 (dd, 1H, J=9.0, 2.3 Hz), 6.70 (d, 1H, J=9.1 Hz), 6.45 (bs, 2H1); MS (ESI) m/z 222(M−H, 100%), 224(M−H, 33%).
Quantity
100 mL
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solvent
Reaction Step One
Quantity
6.7 g
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reactant
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30 mL
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Quantity
100 mL
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0 (± 1) mol
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9 mL
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10 mL
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50 mL
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50 mL
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Yield
15%

Synthesis routes and methods III

Procedure details

4-Chloro-2-trifluoroacetylaniline, hydrochloride hydrate (17.1 g, 62 mmol) was stirred in a mixture of toluene (100 mL) and water (50 mL). The mixture was neutralized to pH 7 with saturated NaHCO3. The organic phase was concentrated in vacuo and the residue recrystallized from heptane to give 12.5 g (91%) of the title compound as yellow needles: mp 98-99° C.; 1H NMR (300 MHz, CDCl3) δ7.70 (t, J=2 Hz, 1H), 7.32 (dd, J=2, 9 Hz, 1H), 6.7 (d, J=9 Hz, 1H), 6.44 (brs, 2H); 13C NMR (75 MHz CDCl3) δ 180.0, 151.6, 136.9, 130.1 , 120.9, 119.0, 116.8, 111.4; 19F NMR (282 MHz, CDCl3) δ-70.3.
Quantity
17.1 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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50 mL
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0 (± 1) mol
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Yield
91%

Synthesis routes and methods IV

Procedure details

A solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate (48.5 g, 174.4 mmol), 300 mL toluene, and 150 mL water was stirred at room temperature for 30 minutes. The pH of the solution was adjusted to 7-8 via the addition of saturated aqueous NaHCO3 solution. The resulting mixture was then separated, and the toluene layer was collected and evaporated to dryness to give 38.2 g 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (2) as a yellow solid.
Quantity
48.5 g
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reactant
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300 mL
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
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1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
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1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
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1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 5
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1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 6
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

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